

A Comparative Efficacy Analysis of Ceftazidime and Meropenem Against Gram-negative Bacilli

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ceftazidime sodium*

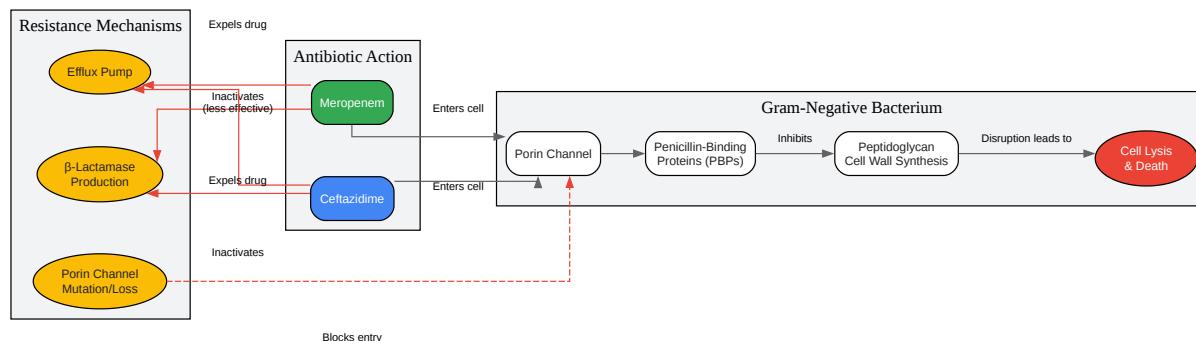
Cat. No.: *B1231384*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Ceftazidime, a third-generation cephalosporin, and Meropenem, a carbapenem antibiotic, against clinically significant Gram-negative bacilli. The following sections detail their mechanisms of action, comparative in-vitro activity, and the experimental protocols utilized for these assessments.

Mechanisms of Action and Resistance


Both Ceftazidime and Meropenem exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating essential penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This disruption of cell wall integrity leads to cell lysis and death.[\[1\]](#)[\[2\]](#)

Ceftazidime primarily targets PBP-3, which is involved in septum formation during cell division.[\[1\]](#)[\[4\]](#)[\[5\]](#) Its chemical structure, featuring a β -lactam ring, mimics the natural substrate of PBPs, allowing for this targeted inhibition.[\[1\]](#)[\[6\]](#)

Meropenem exhibits a broader spectrum of activity, with a high affinity for multiple PBPs, including PBP-2 and PBP-3 in Gram-negative bacteria.[\[2\]](#)[\[7\]](#)[\[8\]](#) This multi-targeted approach contributes to its potent bactericidal activity. Meropenem is also recognized for its stability against many β -lactamases, enzymes produced by bacteria that can inactivate β -lactam antibiotics.[\[2\]](#)

Resistance to these antibiotics in Gram-negative bacilli is a significant clinical concern and primarily occurs through three main mechanisms:

- Enzymatic Degradation: The production of β -lactamase enzymes that hydrolyze the β -lactam ring, rendering the antibiotic inactive.[9][10][11]
- Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of the antibiotic.
- Reduced Permeability and Efflux: Changes in the bacterial outer membrane, such as the downregulation or mutation of porin channels, limit antibiotic entry.[12][13][14][15] Additionally, efflux pumps can actively transport the antibiotics out of the bacterial cell.[12][15]

[Click to download full resolution via product page](#)

Diagram 1: Mechanisms of Action and Resistance.

Data Presentation: In-Vitro Efficacy

The following tables summarize the in-vitro activity of Ceftazidime and Meropenem against key Gram-negative bacilli, presented as Minimum Inhibitory Concentration (MIC) values. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: Comparative Activity against *Pseudomonas aeruginosa*

Antibiotic	MIC50 (mg/L)	MIC90 (mg/L)	Susceptibility Rate (%)
Ceftazidime	2	32	83.4
Meropenem	0.5	16	76.0 - 77.7

Data compiled from multiple sources.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Table 2: Comparative Activity against *Klebsiella pneumoniae*

Antibiotic	MIC50 (mg/L)	MIC90 (mg/L)
Ceftazidime	1	>32
Meropenem	≤0.06	0.12

Data compiled from multiple sources.[\[20\]](#)

Table 3: Comparative Activity against *Enterobacter cloacae*

Antibiotic	MIC50 (mg/L)	MIC90 (mg/L)
Ceftazidime	0.25	>32
Meropenem	≤0.06	0.12

Data compiled from multiple sources.[\[21\]](#)[\[22\]](#)

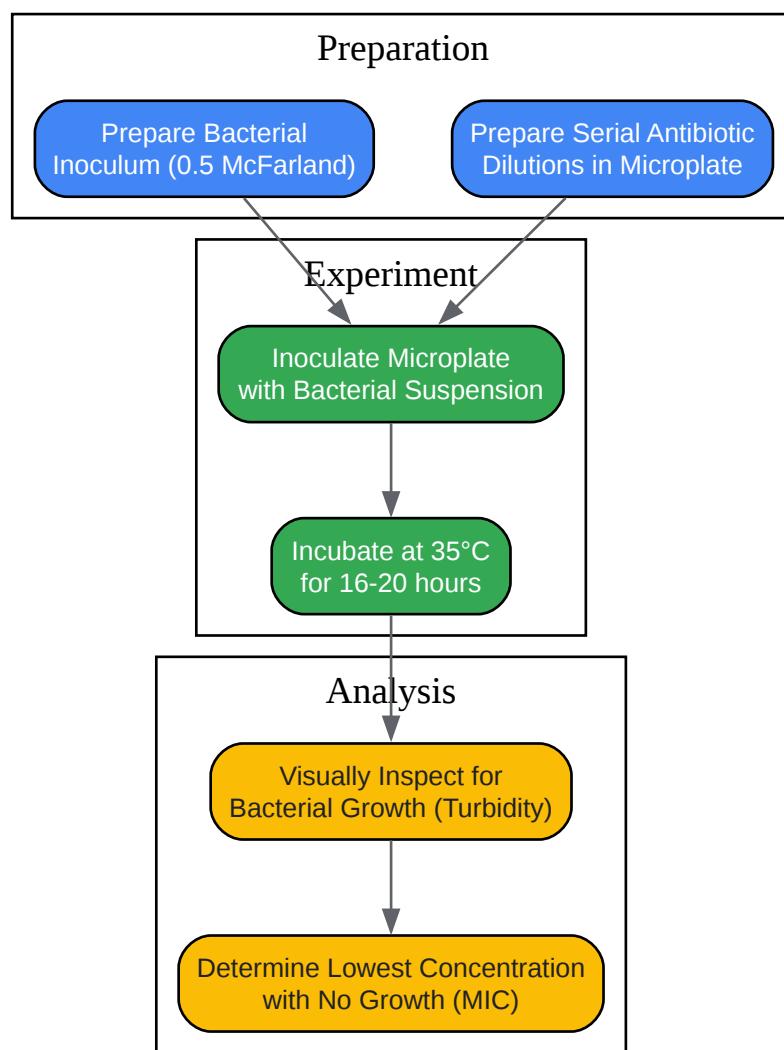
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.


Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial isolates
- Standardized antibiotic stock solutions
- Spectrophotometer or McFarland standards
- Incubator (35°C ± 2°C)

Procedure:

- **Inoculum Preparation:** A suspension of the bacterial isolate is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- **Antibiotic Dilution:** Serial two-fold dilutions of the antibiotics are prepared in CAMHB directly in the wells of the 96-well plate.
- **Inoculation:** Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

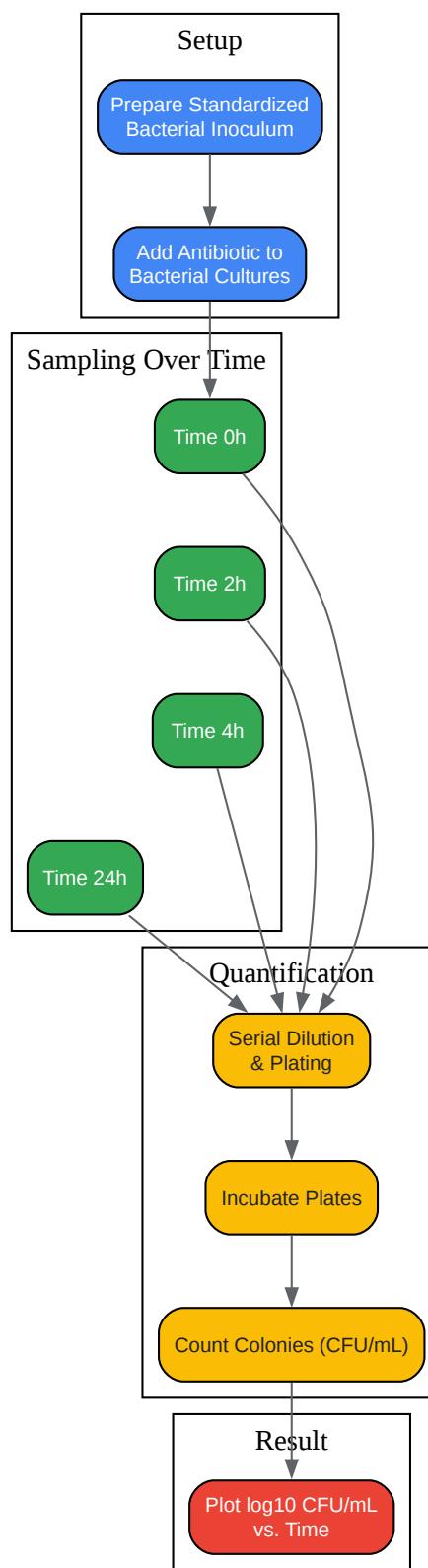
- Incubation: The plates are incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control well.

[Click to download full resolution via product page](#)

Diagram 2: Broth Microdilution Workflow.

Time-Kill Assay

This protocol provides a general framework for conducting a time-kill kinetic study.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)


Objective: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

- Bacterial culture in logarithmic growth phase
- Appropriate broth medium (e.g., CAMHB)
- Antibiotic solutions at desired concentrations (e.g., 1x, 4x, 8x MIC)
- Sterile tubes or flasks
- Shaking incubator
- Agar plates for colony counting
- Neutralizing solution (if required)

Procedure:

- Inoculum Preparation: A standardized bacterial inoculum (e.g., 5×10^5 to 5×10^6 CFU/mL) is prepared in the broth medium.
- Exposure: The bacterial suspension is aliquoted into tubes or flasks containing the antibiotic at various concentrations. A growth control (no antibiotic) is included.
- Incubation and Sampling: The cultures are incubated in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each culture.
- Neutralization and Plating: The aliquot is serially diluted in a neutralizing broth or sterile saline to stop the antibiotic's activity. The dilutions are then plated onto agar plates.
- Colony Counting: After incubation of the plates, the number of colony-forming units (CFU/mL) is determined for each time point and antibiotic concentration.
- Data Analysis: The results are plotted as \log_{10} CFU/mL versus time. A bactericidal effect is typically defined as a ≥ 3 - \log_{10} (99.9%) reduction in the initial inoculum.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 2. What is the mechanism of Meropenem? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Meropenem [pdb101.rcsb.org]
- 8. MEROPENEM – PROPOSED LABEL CHANGES - Multiple Dose Pharmacokinetic Study of Meropenem in Young Infants (<91 days) with Suspected or Complicated Intra-abdominal Infections - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria [frontiersin.org]
- 11. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 12. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. zsp.com.pk [zsp.com.pk]
- 17. journals.asm.org [journals.asm.org]

- 18. Antimicrobial Susceptibility of *Pseudomonas aeruginosa* to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility of *Pseudomonas aeruginosa* to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Enterobacter species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 22. researchgate.net [researchgate.net]
- 23. EUCAST: MIC Determination [eucast.org]
- 24. food.dtu.dk [food.dtu.dk]
- 25. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 26. webstore.ansi.org [webstore.ansi.org]
- 27. standardsclub.com [standardsclub.com]
- 28. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Time kill assays for *Streptococcus agalactiae* and synergy testing [protocols.io]
- 30. researchgate.net [researchgate.net]
- 31. emerypharma.com [emerypharma.com]
- 32. nelsonlabs.com [nelsonlabs.com]
- 33. actascientific.com [actascientific.com]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis of Ceftazidime and Meropenem Against Gram-negative Bacilli]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1231384#comparing-the-efficacy-of-ceftazidime-and-meropenem-against-gram-negative-bacilli>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com